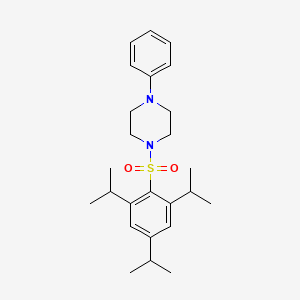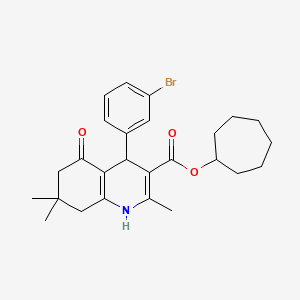
1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a triisopropyl-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with phenyl and triisopropyl-benzenesulfonyl reagents under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: where the piperazine nitrogen attacks an electrophilic carbon in the phenyl or sulfonyl reagent.
Catalytic hydrogenation: to reduce any intermediate compounds to the desired product.
Industrial Production Methods
Industrial production methods would likely involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:
Oxidation: where the compound is exposed to oxidizing agents to form sulfoxides or sulfones.
Reduction: using reducing agents to potentially remove the sulfonyl group.
Substitution: where one of the substituents on the piperazine ring is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted piperazines, sulfoxides, and sulfones.
Scientific Research Applications
1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine may have several applications in scientific research:
Chemistry: as an intermediate in the synthesis of more complex molecules.
potentially as a ligand in the study of receptor binding.Medicine: in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding affinity, while the piperazine ring could interact with active sites on proteins.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: a simpler analog without the sulfonyl group.
4-(2,4,6-Triisopropyl-benzenesulfonyl)-piperazine: lacking the phenyl group.
N-Phenylsulfonylpiperazine: another related compound with different substituents.
Uniqueness
1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine is unique due to the combination of its substituents, which may confer specific chemical properties and biological activities not seen in simpler analogs.
Properties
Molecular Formula |
C25H36N2O2S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-phenyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C25H36N2O2S/c1-18(2)21-16-23(19(3)4)25(24(17-21)20(5)6)30(28,29)27-14-12-26(13-15-27)22-10-8-7-9-11-22/h7-11,16-20H,12-15H2,1-6H3 |
InChI Key |
XBKDTUYEZNPZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11673554.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11673560.png)
![(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11673561.png)
![N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11673564.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide](/img/structure/B11673568.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673574.png)
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11673577.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B11673581.png)
![(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11673586.png)
![N'-{(E)-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11673590.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11673591.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673595.png)
![6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11673617.png)
